4-Iodo-2-(morpholino)pyridine
Description
Overview of Pyridine (B92270) Derivatives in Advanced Organic Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a myriad of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govopenaccessjournals.com In the realm of synthetic organic chemistry, the pyridine scaffold is highly valued for its unique electronic properties and versatile reactivity. mdpi.com The nitrogen atom imparts a π-deficient character to the ring system, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.gov This inherent reactivity, coupled with the ability to undergo a wide range of chemical transformations, has established pyridine derivatives as indispensable tools for the construction of complex molecular architectures. numberanalytics.comresearchgate.net Their applications are extensive, ranging from ligands in organometallic catalysis to key components in functional nanomaterials. nih.gov
Significance of Halogenated Pyridines as Synthetic Intermediates
The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines are key intermediates, particularly in the realm of cross-coupling reactions. nih.govchemrxiv.org The carbon-halogen bond serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the pyridine core. nih.gov Among the halogens, iodine is particularly valued due to the high reactivity of the C-I bond, which facilitates a variety of transformations, including Suzuki-Miyaura, Heck, and Stille couplings. ambeed.com This reactivity makes iodinated pyridines highly sought-after precursors for the synthesis of complex, polysubstituted pyridine derivatives. orgchemres.org The regioselective halogenation of pyridines remains a significant area of research, with ongoing efforts to develop milder and more selective methods. nih.govthieme-connect.com
Importance of Morpholine-Containing Pyridines in Chemical Research
The morpholine (B109124) moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is frequently incorporated into molecular scaffolds in medicinal chemistry. researchgate.netsci-hub.se Its inclusion can confer a range of desirable properties to a parent molecule. The morpholine ring can enhance aqueous solubility and improve pharmacokinetic profiles, such as metabolic stability and oral absorption. sci-hub.sevulcanchem.com Furthermore, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, influencing the binding of the molecule to biological targets. vulcanchem.com Consequently, morpholine-containing pyridines are of significant interest in drug discovery and development, with research exploring their potential in various therapeutic areas. dovepress.com
| Property | Value | Source |
| Molecular Formula | C₉H₁₁IN₂O | aksci.com |
| Molecular Weight | 290.11 g/mol | avantorsciences.com |
| CAS Number | 1370025-59-4 | aksci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-iodopyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJVSIWAHQLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 Iodo 2 Morpholino Pyridine and Analogues
Strategies for Regioselective Halogenation of Pyridine (B92270) Systems
Achieving regioselectivity in the halogenation of pyridines, particularly at the C4-position, is a significant challenge in synthetic chemistry. The electronic nature of the pyridine ring generally directs electrophilic attack to the C3 and C5 positions, while nucleophilic attack is favored at the C2, C4, and C6 positions. stackexchange.com Consequently, specialized methods are required to selectively introduce an iodine atom at the C4-position.
Direct C4-Iodination Approaches
Direct C-H iodination of pyridine rings often results in a mixture of products or favors positions other than C4. For instance, radical-based direct C–H iodination protocols have been developed for pyridines, but these methods typically yield C3 and C5 iodinated products. rsc.orgresearchgate.netrsc.org The electron-deficient nature of the pyridine nucleus makes it resistant to electrophilic aromatic substitution, which is the common mechanism for direct iodination of arenes. nih.gov
To overcome this challenge, strategies that activate the pyridine ring towards C4-functionalization are necessary. One approach involves the use of a blocking group to direct a Minisci-type radical alkylation to the C4 position, although this is for alkylation rather than direct iodination. nih.gov Another strategy involves activating the pyridine ring with a Lewis acid, such as BF₃·OEt₂, to facilitate nucleophilic addition of a phosphine (B1218219) oxide anion at the C4-position, which can then potentially be converted to other functionalities. nih.gov However, direct and selective C4-iodination via C-H activation remains a complex synthetic problem.
Directed Ortho Metalation (DoM) and Halogen Dance Strategies for Iodopyridines
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org For pyridine systems, the nitrogen atom itself can act as a directing group, but this typically leads to metalation at the C2-position. nih.gov The use of other DMGs on the pyridine ring can achieve different selectivities. For instance, regioselective ortho-lithiation of various halopyridines has been successfully achieved using lithium diisopropylamide (LDA). researchgate.net
A fascinating and synthetically useful phenomenon for functionalizing pyridines is the "halogen dance" reaction. clockss.org This base-catalyzed isomerization involves the migration of a halogen atom to a more thermodynamically stable position on the ring. wikipedia.org This reaction can be used to prepare iodopyridine isomers that are not easily accessible through direct methods. The process is driven by the stability of the resulting organolithium intermediate. nih.gov For example, treatment of a 3-halopyridine with a strong base like LDA can induce a halogen dance to the C4-position, where the resulting 4-lithiated intermediate can be trapped with an electrophile, such as iodine, to yield a 4-iodopyridine. clockss.orgnih.gov The total synthesis of caerulomycin C notably utilized 1,2-, 1,3-, and 1,4-halogen dance reactions to functionalize the pyridine ring. acs.org
| Strategy | Description | Key Reagents | Outcome |
| Directed Ortho Metalation (DoM) | A directing group guides deprotonation to an adjacent position, which is then quenched with an electrophile. harvard.edu | Organolithium reagents (e.g., n-BuLi, s-BuLi), LDA. researchgate.net | Functionalization ortho to the directing group. |
| Halogen Dance | Base-catalyzed migration of a halogen to a more stable position on the pyridine ring. clockss.org | Strong bases (e.g., LDA). nih.gov | Isomerization to a different halopyridine, often allowing functionalization at a new position. |
| Organosodium Chemistry | Use of organosodium reagents to achieve C4-deprotonation, in contrast to C2-addition seen with organolithiums. nih.gov | n-Butylsodium (n-BuNa). nih.gov | Selective deprotonation and functionalization at the C4-position. nih.gov |
Phosphine-Reagent Mediated Halogenation of Pyridines
A novel and highly regioselective method for the C4-halogenation of pyridines involves the use of specially designed phosphine reagents. nih.govchemrxiv.orgresearchgate.net This two-step strategy first involves the selective installation of a heterocyclic phosphine at the 4-position of the pyridine to form a phosphonium (B103445) salt. chemrxiv.orgchemrxiv.org In the second step, this phosphonium group is displaced by a halide nucleophile, such as iodide, in a reaction that proceeds via a pathway analogous to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net
The key to this method's success is the design of phosphine reagents with electron-deficient pyridine ligands, which makes the resulting phosphonium salts more electrophilic and thus more susceptible to displacement by the halide. chemrxiv.org This approach is applicable to a wide range of unactivated pyridines and can be used for the late-stage halogenation of complex molecules. nih.govchemrxiv.org Computational studies suggest that the carbon-halogen bond formation occurs through an SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govresearchgate.net
Introduction of Morpholine (B109124) Substituents on Pyridine Rings
The morpholine moiety can be introduced onto the pyridine ring either before or after the iodination step. The two primary methods for forming the crucial C-N bond are nucleophilic aromatic substitution and modern catalytic amination reactions.
Nucleophilic Aromatic Substitution (SNAr) for Amine Incorporation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridine. youtube.com The reaction occurs readily at the 2- and 4-positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.com
In the context of synthesizing 2-(morpholino)pyridine derivatives, this reaction typically involves a halopyridine (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine) as the substrate and morpholine as the nucleophile. youtube.comnih.gov The reaction of 2- or 4-halopyridines is a site-specific method for creating substituted pyridines. acs.org While chloropyridines are commonly used, fluoropyridines often react much faster due to the high electronegativity of fluorine. nih.gov The reaction can be carried out under various conditions, often with heating, and sometimes in the presence of a base to neutralize the generated hydrogen halide. youtube.comresearchgate.net This method is robust and has been used to synthesize a variety of 2-substituted pyridine analogues. nih.gov
| Electrophile | Nucleophile | Conditions | Product Type |
| 2-Chloropyridine | Morpholine | Heat, optional base | 2-(Morpholino)pyridine |
| 2-Fluoropyridine | Morpholine | Often milder conditions than chloro-analogues nih.gov | 2-(Morpholino)pyridine |
| 4-Chloropyridine (B1293800) | Morpholine | Heat, optional base | 4-(Morpholino)pyridine |
Amination Reactions at Pyridine Positions
Modern transition metal-catalyzed cross-coupling reactions provide powerful alternatives to traditional SNAr for forming C-N bonds. While palladium-catalyzed reactions are common for aminating polyhalogenated pyridines, these methods can be costly. acs.org
Recent developments have focused on more sustainable and efficient protocols. For instance, base-promoted selective amination of polyhalogenated pyridines has been achieved using water as a solvent, which circumvents the need for precious metal catalysts. acs.org Another innovative approach uses ruthenium(II) catalysis to enable SNAr reactions on aminopyridines, which are typically challenging substrates due to the electron-donating nature of the amino group. thieme-connect.de In this method, the catalyst transiently forms an η⁶-pyridine complex, which activates the ring towards nucleophilic attack by another amine. thieme-connect.de These catalytic methods expand the toolkit for synthesizing aminopyridines and their derivatives under potentially milder and more versatile conditions.
Synthetic Routes to Morpholine Heterocycles and their Attachment
The introduction of a morpholine moiety onto a pyridine ring is a key step in the synthesis of 4-iodo-2-(morpholino)pyridine. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the pyridine ring towards nucleophilic attack is influenced by the nature and position of leaving groups and any activating groups present.
One common strategy involves the reaction of a dihalopyridine with morpholine. For instance, starting with a 2,4-dihalopyridine, the greater lability of the halogen at the 2-position towards nucleophilic substitution allows for the selective introduction of the morpholine group at this position. This selectivity is attributed to the electron-withdrawing effect of the ring nitrogen, which activates the C2 and C4 positions towards nucleophilic attack, with the C2 position being generally more reactive.
The general reaction is as follows:
This reaction is often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the acid generated during the reaction. The choice of halogen at the 2- and 4-positions can also influence the reaction conditions and selectivity. For example, a 2-chloro-4-iodopyridine or 2-bromo-4-iodopyridine (B27774) could serve as a starting material. The greater reactivity of the chloro or bromo group at the 2-position would allow for its selective displacement by morpholine, leaving the iodo group at the 4-position intact for further functionalization.
Another approach involves the use of 2-mercaptopyridine, which can be converted into a cyclic dihydrothiazolopyridinium salt. This salt then readily reacts with primary or secondary amines, such as morpholine, under mild conditions to yield 2-aminopyridines nih.gov.
The synthesis of 2-morpholino-4-anilinoquinoline derivatives has been reported starting from 2-morpholinoquinolin-4-ol. Chlorination with phosphorus oxychloride yields 4-chloro-2-morpholinoquinoline, which can then undergo nucleophilic substitution with various anilines nih.gov. This highlights a similar principle of activating a position for nucleophilic attack by converting a hydroxyl group into a better leaving group like chloride.
Convergent and Divergent Synthetic Pathways for Polysubstituted Pyridines
The construction of polysubstituted pyridines can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
Convergent synthesis involves the assembly of the target molecule from several fragments in a way that the main carbon skeleton is formed late in the synthesis. This approach can be highly efficient as it allows for the independent synthesis and modification of different parts of the molecule before they are combined. For the synthesis of 2,4,6-trisubstituted pyridines, a convergent approach involving an olefin cross-metathesis/Heck-cyclisation-elimination sequence has been developed rsc.org. Similarly, a one-step convergent procedure for pyridine derivatives from N-vinyl/aryl amides and π-nucleophiles offers rapid access to highly substituted pyridines acs.org.
Divergent synthesis , on the other hand, starts from a common intermediate that is progressively diversified to generate a library of related compounds. This strategy is particularly useful for structure-activity relationship (SAR) studies. For example, a divergent synthesis of two types of indolizines from pyridine-2-acetonitrile demonstrates how different reaction conditions can lead to structurally distinct products from the same starting materials rsc.org. Another example is the divergent synthesis of functionalized pyrrolidines and γ-amino ketones from vinyl aziridines and silyl enol ethers, where the choice of silyl group dictates the reaction outcome rsc.org. In the context of this compound, a divergent approach could involve the synthesis of a 2-(morpholino)pyridine intermediate, which is then subjected to various functionalization reactions at the 4-position.
Applications of Organometallic Chemistry in Substituted Pyridine Synthesis
Organometallic reagents are powerful tools for the functionalization of pyridine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve.
The iodine-magnesium exchange reaction is a mild and efficient method for the preparation of Grignard reagents from iodo-aromatic and iodo-heteroaromatic compounds. This reaction is particularly useful for substrates bearing sensitive functional groups that would not tolerate the classical method of Grignard reagent formation from magnesium metal. The use of isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), often referred to as "Turbo Grignard," facilitates this exchange at low temperatures nih.govsigmaaldrich.com.
For the synthesis of a 4-pyridyl Grignard reagent from a 4-iodopyridine derivative, the reaction would proceed as follows:
This in-situ generated Grignard reagent can then be reacted with a variety of electrophiles to introduce substituents at the 4-position of the pyridine ring. The reaction is chemoselective, with the iodine-magnesium exchange occurring preferentially over other halogens like bromine or chlorine organic-chemistry.org. The formation of pyridyl Grignard reagents from 2-, 3-, and 4-iodopyridines using i-PrMgCl·LiCl has been demonstrated nih.govacs.org.
Table 1: Examples of Iodine-Magnesium Exchange in Pyridine Systems
| Starting Material | Reagent | Product | Reference |
| 4-Iodopyridine | i-PrMgCl·LiCl | 4-Pyridylmagnesium chloride·LiCl | nih.gov |
| 2-Iodopyridine | i-PrMgCl·LiCl | 2-Pyridylmagnesium chloride·LiCl | nih.gov |
| 3-Iodopyridine | i-PrMgCl·LiCl | 3-Pyridylmagnesium chloride·LiCl | nih.gov |
| Iodoaromatics with a pyrimidine ring | i-PrMgCl | Arylmagnesium chloride | nih.gov |
| Iodo- or 2-bromopyridine (B144113) N-oxides | i-PrMgCl·LiCl | Pyridylmagnesium chloride·LiCl | nih.gov |
Pyridyllithium reagents are another class of powerful nucleophiles for the functionalization of pyridines. They are typically generated by deprotonation of a C-H bond using a strong base, such as an organolithium reagent, or by a halogen-metal exchange reaction.
Directed ortho-metalation (DoM) is a common strategy where a directing group on the pyridine ring guides the lithiation to an adjacent position. However, for the functionalization at the 4-position, which is remote from the nitrogen atom, this can be challenging. Recent studies have shown that using n-butylsodium can achieve selective deprotonation at the C4 position of pyridine nih.govnih.gov.
Alternatively, halogen-metal exchange, typically with an organolithium reagent like n-butyllithium (n-BuLi), can be used to generate a pyridyllithium species from a halopyridine. For a 4-iodopyridine, the reaction would be:
The resulting 4-pyridyllithium is a potent nucleophile that can react with a wide range of electrophiles. The choice of the organolithium reagent and reaction conditions, such as temperature and solvent, is crucial to avoid side reactions like addition to the pyridine ring clockss.org. The lithiation of 4-(1H-1-pyrrolyl)pyridine has been achieved using BuLi-containing lithium aggregates, leading to selective functionalization at the C2 position researchgate.net.
Metal-Catalyzed Cross-Coupling Reactions for C-N and C-C Bond Formation in Halopyridines
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-N and C-C bonds, and they are widely applied to the derivatization of halopyridines.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of C-C bonds. In the context of this compound, the iodo group at the 4-position serves as an excellent handle for Suzuki-Miyaura coupling to introduce various aryl, heteroaryl, or vinyl substituents.
A typical reaction scheme would be:
Where R can be an aryl, heteroaryl, or vinyl group. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and suppressing side reactions, such as the formation of impurities derived from the phosphine ligands jst.go.jpnih.gov. The Suzuki-Miyaura coupling of 4-iodopyridine with arylboronic acids has been reported to proceed in good yields jst.go.jp.
Table 2: Examples of Suzuki-Miyaura Coupling with 4-Iodopyridine
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| Phenylboronic acid | Pd(dppf)Cl2·CH2Cl2 | K2CO3 | Toluene/H2O | Good | jst.go.jp |
| Various aryl/heteroaryl boronic acids | Pd(0) catalyst | K3PO4 | 1,4-Dioxane | Good |
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine wikipedia.org. The iodo substituent in this compound makes it an ideal substrate for Sonogashira coupling to introduce alkynyl groups at the 4-position.
The general reaction is:
The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For disubstituted substrates like 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs selectively at the more reactive iodide position libretexts.org.
Buchwald-Hartwig and Ullmann Couplings for C-N Bond Formation
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction is highly versatile, allowing for the coupling of a wide range of aryl halides with various amines, including cyclic secondary amines like morpholine. organic-chemistry.orgwikipedia.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine ligand. The choice of ligand is crucial for the reaction's efficiency and can influence the regioselectivity of the amination. researchgate.net
In the context of synthesizing this compound, a likely precursor is a 2,4-dihalopyridine, for instance, 2-chloro-4-iodopyridine. The challenge then lies in the selective amination at the C-2 position over the C-4 position. Research on the regioselective Buchwald-Hartwig amination of dihalopyridines has shown that the outcome is dependent on the nature of the halogens and the reaction conditions. For example, in the case of 2-fluoro-4-iodopyridine, selective C-N bond formation with aromatic amines has been reported to occur exclusively at the 4-position. nih.gov Conversely, studies on 2,4-dichloropyridine have demonstrated a high regioselectivity for amination at the C-2 position. mdpi.com This suggests that by carefully selecting the starting dihalopyridine and optimizing the reaction conditions, the desired this compound can be obtained.
The Ullmann condensation, a copper-catalyzed C-N bond-forming reaction, presents an alternative to the palladium-catalyzed methods. acs.org While historically requiring harsh reaction conditions, modern modifications of the Ullmann reaction, often employing ligands, have made it a more viable and milder synthetic tool. rsc.org Copper-catalyzed amination has also been shown to be effective for the synthesis of substituted aminopyridines. For instance, the amination of 2-amino/2-hydroxy-5-halopyridines at the C-5 position has been achieved with high selectivity using a copper catalyst. organic-chemistry.org This methodology could potentially be adapted for the synthesis of this compound.
Table 1: Comparison of Buchwald-Hartwig and Ullmann Couplings for C-N Bond Formation
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium | Copper |
| Typical Ligands | Phosphine-based (e.g., BINAP, Xantphos) | Diamines, amino alcohols, 1,10-phenanthroline |
| Reaction Conditions | Generally milder than traditional Ullmann | Can require high temperatures, but modern methods are milder |
| Substrate Scope | Broad, including a wide range of amines and aryl halides | Traditionally more limited, but has expanded with new methods |
| Key Advantage | High efficiency and functional group tolerance | Lower catalyst cost compared to palladium |
Palladium-Catalyzed Functionalization of Iodopyridines
The palladium-catalyzed functionalization of iodopyridines is a powerful strategy for the synthesis of a diverse array of pyridine derivatives. The carbon-iodine bond is relatively weak, making it highly reactive in palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of various functional groups, including amino moieties via Buchwald-Hartwig amination.
In the synthesis of this compound from a dihalopyridine precursor such as 2-chloro-4-iodopyridine, the differential reactivity of the C-Cl and C-I bonds can be exploited to achieve regioselectivity. Generally, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. However, in the context of amination of halopyridines, the position of the halogen on the pyridine ring also plays a significant role in determining the site of reaction. The 2-position of the pyridine ring is often more susceptible to nucleophilic attack, which can favor amination at this position.
Several studies have explored the palladium-catalyzed amination of dihalopyridines, providing insights into the factors that control regioselectivity. For example, the palladium-catalyzed amination of 2-fluoro-4-iodopyridine with aromatic amines using a Pd(OAc)₂/BINAP catalytic system resulted in selective substitution at the 4-position. nih.gov This highlights that the electronic properties of the halogen and its position on the pyridine ring can direct the outcome of the reaction.
In a different study, the Buchwald-Hartwig amination of 2,4-dichloropyridine with a range of anilines and heterocyclic amines was found to be highly regioselective for the C-2 position. mdpi.com This selectivity allows for the synthesis of 4-chloro-N-arylpyridin-2-amines, which can then undergo further functionalization at the C-4 position. By analogy, a similar strategy could be employed for the synthesis of this compound, where the more reactive position (in this case, likely the 2-position due to the electronic nature of the pyridine ring) is first functionalized with morpholine, leaving the iodo group at the 4-position intact for potential further transformations.
The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that need to be optimized to achieve the desired product with high yield and selectivity. Common catalyst systems for the amination of halopyridines include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as BINAP, Xantphos, or other bulky electron-rich phosphine ligands. researchgate.netnih.govmdpi.com The base, typically a carbonate such as K₂CO₃ or Cs₂CO₃, or a phosphate like K₃PO₄, plays a crucial role in the catalytic cycle. nih.govmdpi.comorganic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Amination of Dihalopyridines
| Substrate | Amine | Catalyst System | Base | Solvent | Position of Amination | Reference |
|---|---|---|---|---|---|---|
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂/BINAP | K₂CO₃ | Dioxane | 4 | nih.gov |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 2 | mdpi.com |
| 2,4-Dichloropyridine | Heterocyclic amines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 2 | mdpi.com |
Reactivity Profiles and Mechanistic Investigations of 4 Iodo 2 Morpholino Pyridine Derivatives
Electronic Effects on Pyridine (B92270) Reactivity
The reactivity of the pyridine ring is significantly modulated by the electronic properties of its substituents. In 4-iodo-2-(morpholino)pyridine, the iodo and morpholino groups exert opposing and complementary effects on the electron density of the heterocyclic core.
Halogens attached to an aromatic ring exhibit a dual electronic effect: they withdraw electron density through the inductive effect (σ-withdrawal) and donate electron density through resonance (π-donation). masterorganicchemistry.com For all halogens, the inductive effect is stronger than the resonance effect, making them deactivating groups for electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). masterorganicchemistry.comlibretexts.org This deactivation stems from the high electronegativity of the halogen, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. uoanbar.edu.iqijarsct.co.in The order of reactivity among halogens in EAS on benzene rings is F > Cl > Br > I, meaning iodine is the most deactivating halogen substituent. libretexts.orglibretexts.org
In the context of the pyridine ring, which is already electron-deficient due to the electronegative nitrogen atom, the iodo substituent further deactivates the ring towards electrophilic attack. uoanbar.edu.iq Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic aromatic substitution (SNA_r) by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.netmasterorganicchemistry.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.
The morpholino group, attached to the pyridine ring via its nitrogen atom, acts as a strong electron-donating group. The lone pair of electrons on the morpholino nitrogen can be delocalized into the pyridine ring through resonance (a +R or +M effect). This donation increases the electron density, particularly at the ortho and para positions relative to the substituent.
While the oxygen atom within the morpholine (B109124) ring is electronegative and exerts an inductive electron-withdrawing effect (-I), this effect is significantly outweighed by the powerful resonance donation from the nitrogen. masterorganicchemistry.com The net result is a substantial activation of the pyridine ring, making it more susceptible to electrophilic attack and less reactive towards nucleophilic attack at positions other than where a leaving group is present. The electron-donating nature of the morpholino group can counterbalance the electron-withdrawing effects of other substituents, creating a "push-pull" system that can stabilize transition states in substitution reactions. smolecule.com In some cases, the introduction of an amino or morpholino substituent is a deliberate strategy to increase the electron density of the pyridine ring. gu.se
| Substituent | Inductive Effect (Sigma) | Resonance Effect (Pi) | Overall Effect on Ring for EAS | Overall Effect on Ring for SNAr |
|---|---|---|---|---|
| -I (Iodo) | -I (Withdrawing) | +R (Donating, weak) | Deactivating | Activating |
| -Morpholino | -I (Withdrawing, weak) | +R (Donating, strong) | Activating | Deactivating |
Nucleophilic Reactivity of Halogenated Pyridines
The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, a reactivity that is enhanced by the presence of halogen substituents. uoanbar.edu.iq Nucleophilic aromatic substitution (SNA_r) on halopyridines typically proceeds via a bimolecular addition-elimination mechanism, involving the formation of a stable anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comorgchemres.org The substitution is most favorable at the positions ortho (C2/C6) and para (C4) to the ring nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqiust.ac.ir
In polysubstituted pyridines, the site of nucleophilic attack is determined by a combination of electronic and steric factors. For dihalopyridines, nucleophilic attack often shows a preference for the 4-position. researchgate.net This preference is observed in many reactions of polyhalopyridines, where substitution occurs preferentially at the C-4 position. rsc.org However, the regioselectivity can be influenced by the nature of the substituents and the nucleophile.
Studies on 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) have provided insight into how the identity of the nucleophile dictates the reaction site, a concept explained by the Hard and Soft Acid-Base (HSAB) principle. orgchemres.org In this model, the C-2 (ortho) position is considered a "harder" electrophilic center, while the C-4 (para) position is "softer". Consequently, "hard" nucleophiles preferentially attack the C-2 position, while "soft" nucleophiles attack the C-4 position. orgchemres.org While 4-chloropyridine (B1293800) is reported to be more reactive than 2-chloropyridine (B119429) in some contexts, the steric hindrance and electronic environment created by other substituents, like the 2-morpholino group, are critical in determining the ultimate regiochemical outcome. uoanbar.edu.iq
The reactivity of halogenated pyridines varies significantly with the type of nucleophile used. This differential reactivity is often rationalized using the HSAB principle.
O- and N-centered Nucleophiles (Hard Nucleophiles): Nucleophiles such as alkoxides (RO⁻) and amines (R₂NH) are considered "hard" nucleophiles. In reactions with polyhalopyridines, they tend to attack the harder electrophilic site, which is typically the C-2 or C-6 position (ortho to the ring nitrogen). orgchemres.org For example, the reaction of 2,3,5,6-tetrachloro-4-iodopyridine with sodium ethoxide results in substitution at the C-2 position. orgchemres.org Similarly, hard nucleophiles generally exhibit selectivity for the C-2 position in N-acylpyridinium salts. mdpi.com
S-centered Nucleophiles (Soft Nucleophiles): Thiolates (RS⁻) are classic "soft" nucleophiles. They show a preference for attacking the "softer" electrophilic center, which is the C-4 position (para to the ring nitrogen). orgchemres.org This is demonstrated by the reaction of 2,3,5,6-tetrachloro-4-iodopyridine with S-centered nucleophiles, which leads exclusively to substitution at the C-4 position, displacing the iodine atom. orgchemres.org Softer nucleophiles are also known to react selectively at the C-4 position of N-acylpyridinium salts. mdpi.com
| Nucleophile Type | HSAB Classification | Example | Preferred Position of Attack | Reference |
|---|---|---|---|---|
| Oxygen-centered | Hard | Sodium Ethoxide (NaOEt) | C-2 (ortho) | orgchemres.org |
| Nitrogen-centered | Hard | Amines (RNH₂) | C-2 (ortho) | orgchemres.orgmdpi.com |
| Sulfur-centered | Soft | Thiolates (RSNa) | C-4 (para) | orgchemres.org |
Electrophilic Aromatic Substitution (EAS) Tendencies of Pyridine Analogues
Pyridine is notoriously unreactive towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqyoutube.com This low reactivity is attributed to two primary factors: the electron-withdrawing inductive effect of the electronegative nitrogen atom, which deactivates the entire ring, and the basicity of the nitrogen's lone pair. ijarsct.co.in In the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqwikipedia.org The positive charge on the nitrogen atom dramatically increases its electron-withdrawing power, further deactivating the ring to a level comparable to or even greater than that of nitrobenzene. youtube.com Direct Friedel-Crafts reactions are generally not feasible with pyridine. uoanbar.edu.iqlibretexts.org
When EAS reactions on pyridine can be forced to occur, they proceed preferentially at the C-3 (meta) position, as the intermediates for attack at C-2 and C-4 are significantly destabilized by placing a positive charge on the already electronegative nitrogen atom. ijarsct.co.inlibretexts.org
The presence of activating substituents is crucial to facilitate EAS on the pyridine ring. In this compound, the powerful electron-donating morpholino group at the C-2 position strongly activates the ring. smolecule.com Activating groups not only increase the rate of reaction but also direct the incoming electrophile. Amino groups (-NR₂) are strong ortho, para-directors. Therefore, the morpholino group at C-2 would direct electrophiles to the C-3 and C-5 positions.
The iodo group at C-4 is a deactivating but ortho, para-director. libretexts.orglibretexts.org It directs incoming electrophiles to the positions ortho to itself, which are C-3 and C-5. In this case, the directing effects of both the activating morpholino group and the deactivating iodo group are in agreement, both favoring substitution at the C-3 and C-5 positions. Given the strong activating nature of the morpholino group, EAS on this compound, if successful, would be expected to yield a mixture of 3- and 5-substituted products. An alternative strategy to achieve substitution is through the corresponding pyridine-N-oxide, where the oxygen atom can donate electrons into the ring, making it more reactive towards both electrophiles and nucleophiles than pyridine itself. wikipedia.orgbhu.ac.in
Transformations Involving the Morpholine Moiety
The nitrogen atom of the morpholine ring in this compound retains its nucleophilic character, although this is tempered by the electron-withdrawing nature of the pyridine ring. This reactivity is primarily observed in reactions such as quaternization and oxidation.
Electrochemical studies have provided insight into the reactivity of the morpholine moiety. For instance, the electrochemical oxidation of morpholine at an anode can generate a morpholine radical. mdpi.com This radical species can then participate in C-N bond formation reactions. mdpi.com While specific studies on this compound are not detailed, the general principles of morpholine reactivity suggest potential for such transformations.
In the context of related systems, N-methylmorpholine-N-oxide (NMO) is a well-known oxidant, often used in conjunction with transition metals. nih.govsit.edu.cn This highlights the capability of the morpholine nitrogen to exist in a higher oxidation state, a principle that could be extended to the morpholine moiety in the title compound under specific oxidative conditions.
The morpholine ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations often require activation of the nitrogen or adjacent atoms. For example, N-oxides of amines, including those of morpholine derivatives, can be susceptible to decomposition and rearrangements at elevated temperatures (typically above 100-150 °C) or in the presence of electrophiles or transition metals. nih.gov
Known rearrangement reactions for amine oxides include the Meisenheimer rearrangement (for N-allyl and N-benzyl derivatives), Cope elimination, and the Polonovski reaction. nih.gov While these are general reactions for N-oxides, their applicability to the morpholine part of this compound would depend on the specific reactants and conditions employed.
An unusual anionic ring contraction of a morpholine ring has been observed in the reaction of 4-morpholinopyridine (B1661938) with (trimethylsilyl)methyllithium (B167594) (TMSCH₂Li). researchgate.net This reaction proceeds via an unprecedented exo-trig mode, accompanied by lithiation of the pyridine ring. researchgate.net This demonstrates that under strongly basic and highly specific conditions, the morpholine ring can indeed undergo significant structural changes.
Reactivity via Quaternary Pyridine Salts and N-Oxides
Conversion of the pyridine nitrogen to a quaternary salt or an N-oxide dramatically enhances the reactivity of the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. google.comgoogle.com This activation strategy is crucial for facilitating substitutions that would otherwise be difficult to achieve.
Formation of a quaternary salt, for instance by reaction with an alkyl halide like methyl iodide, creates a positively charged pyridinium ion. dur.ac.uk This positive charge strongly activates the ring towards nucleophilic displacement of leaving groups at the 2- and 4-positions. google.comgoogle.com The enhanced reactivity allows for reactions to proceed under milder conditions compared to the unactivated pyridine. google.com
Similarly, oxidation of the pyridine nitrogen to an N-oxide also activates the ring for nucleophilic substitution, although to a lesser extent than quaternization. google.comgoogle.com The N-oxide can be considered a stable, isolable intermediate. google.com For example, 4-chloropyridine-N-oxide reacts with morpholine at 130°C to yield the corresponding 4-morpholino derivative. google.comgoogle.com The N-oxide functionality can later be removed by reduction to regenerate the pyridine base. google.com
The formation of pyridine N-oxides allows for a range of subsequent transformations. For instance, palladium-catalyzed direct arylation of pyridine N-oxides can occur selectively at the 2-position. google.com The resulting 2-arylpyridine N-oxides can then be reduced to the corresponding 2-aryl pyridines. google.com Furthermore, visible light-induced arylation at the C2 position of pyridine N-oxides has been achieved using hypervalent iodine salts as the arylating agents in the presence of a photocatalyst. beilstein-journals.org
In the context of this compound, forming the N-oxide would create this compound N-oxide. This intermediate would be highly activated towards nucleophilic attack. Based on the principles of hard and soft acids and bases (HSAB), "hard" nucleophiles (like alkoxides and amines) tend to attack the harder C-Cl bond at the 2-position, while "softer" nucleophiles (like thiols) prefer to attack the softer C-I bond at the 4-position in related polychlorinated iodopyridines. orgchemres.org This suggests that nucleophilic substitution on the N-oxide of this compound could potentially be directed to either the 2- or 4-position depending on the nature of the incoming nucleophile.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The pyridine (B92270) ring protons are expected to appear as distinct signals in the aromatic region. The proton at the 6-position (H-6) would likely be a doublet, coupled to the proton at the 5-position (H-5). Similarly, H-5 would appear as a double doublet, coupled to both H-6 and H-3. The proton at the 3-position (H-3) would also be a doublet, coupled to H-5. The morpholine (B109124) ring protons typically show two distinct multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.
The ¹³C NMR spectrum reveals the number of unique carbon environments. For 4-Iodo-2-(morpholino)pyridine, nine distinct signals are expected: five for the pyridine ring carbons and four for the morpholine ring carbons. The carbon atom bonded to the iodine (C-4) would be significantly shifted due to the heavy atom effect. The chemical shifts of the pyridine carbons (C-2, C-3, C-5, C-6) and the morpholino carbons confirm the precise arrangement of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyridine C-2 | - | 158-162 |
| Pyridine C-3 | 6.5-6.8 | 108-112 |
| Pyridine C-4 | - | 85-95 |
| Pyridine C-5 | 7.2-7.5 | 125-130 |
| Pyridine C-6 | 8.0-8.3 | 150-153 |
| Morpholine -CH₂-N- | 3.4-3.6 | 45-50 |
| Morpholine -CH₂-O- | 3.7-3.9 | 66-68 |
Note: These are predicted ranges and can vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would definitively link the adjacent protons on the pyridine ring (H-3, H-5, H-6).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of each protonated carbon in the pyridine and morpholine rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (C-2 and C-4) by observing their correlations with nearby protons. For example, correlations between the morpholine's N-CH₂ protons and the pyridine's C-2 would confirm the attachment point of the morpholine ring.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Pyridine) |
| 2950-2850 | C-H stretching | Aliphatic (Morpholine) |
| 1600-1550 | C=C and C=N stretching | Pyridine Ring |
| 1250-1200 | Asymmetric C-N stretching | Aryl-N (Pyridine-N) |
| 1130-1110 | Asymmetric C-O-C stretching | Ether (Morpholine) |
| 600-500 | C-I stretching | Iodo-Aryl |
The presence of bands for aromatic C-H, aliphatic C-H, pyridine ring stretches, and the C-O-C stretch of the morpholine ether group provides strong evidence for the compound's structure.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the UV region, corresponding to π→π* and n→π* transitions associated with the substituted pyridine chromophore. The combination of the electron-donating morpholino group and the π-system of the pyridine ring influences the position and intensity of these absorption maxima (λ_max). The introduction of the iodo group can also cause a bathochromic (red) shift in the absorption bands compared to the non-iodinated analogue.
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁IN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The expected exact mass is approximately 290.00 g/mol .
The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 290. The fragmentation pattern can also yield structural information. Common fragmentation pathways might include the loss of the morpholine ring or parts of it, and potentially the cleavage of the carbon-iodine bond, leading to characteristic daughter ions that help to piece together the molecular structure.
X-ray Crystallography for Precise Molecular Geometry and Crystal Packing
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the pyridine ring and the typical chair conformation of the morpholine ring. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or halogen bonds involving the iodine atom, which can influence the material's bulk properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgsrce.hr It is particularly valuable for obtaining information about the electronic structure, bonding, and environment of paramagnetic centers, such as transition metal complexes and organic radicals. wikipedia.orgrsc.org The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the resonant absorption of microwave radiation by an unpaired electron when a sample is placed in a strong magnetic field. srce.hruniversite-paris-saclay.fr
For a molecule like this compound, which is diamagnetic in its ground state, EPR spectroscopy becomes a relevant characterization tool when the molecule is part of a paramagnetic system. This can be achieved through several mechanisms, such as its coordination to a paramagnetic transition metal ion or through the generation of a radical species. The resulting EPR spectrum provides detailed insights into the immediate environment of the unpaired electron. universite-paris-saclay.fr
Detailed Research Findings
While specific EPR studies focused exclusively on paramagnetic systems of this compound are not prevalent in the literature, the application of the technique can be understood from research on analogous systems containing pyridine and morpholine ligands complexed with paramagnetic metal ions. nih.govwikipedia.org In a hypothetical paramagnetic complex, for instance, [M(this compound)n], where M is a paramagnetic metal ion like Cu(II), Mn(II), or a vanadyl unit (VO²⁺), EPR spectroscopy would be instrumental.
The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants (A). farmaceut.org
g-Factor: The g-factor is a dimensionless quantity that is characteristic of the paramagnetic center's electronic environment. Anisotropy in the g-factor (gx, gy, gz) provides information about the symmetry of the metal ion's coordination sphere. universite-paris-saclay.frnih.gov For instance, studies on vanadyl complexes with nitrogen-coordinating ligands show distinct parallel (g∥) and perpendicular (g⊥) components, which are sensitive to the ligand field and the coordination geometry. uantwerpen.be
Hyperfine Coupling: This refers to the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (with non-zero nuclear spin), such as ¹⁴N (I=1) from the pyridine and morpholine rings, and potentially the ¹²⁷I (I=5/2) nucleus of the ligand. wikipedia.orgnih.gov The resulting splitting of the EPR signal into multiple lines reveals information about the covalent character of the metal-ligand bond and the delocalization of the unpaired electron onto the ligand. nih.gov Analysis of the hyperfine coupling to the ¹⁴N of a pyridine ligand, for example, can help characterize the iron-proximal histidine binding in certain hemoproteins. nih.gov
In the context of a metal complex with this compound, EPR could elucidate the coordination mode of the ligand. The magnitude of the ¹⁴N hyperfine coupling would indicate whether the pyridine nitrogen, the morpholine nitrogen, or both are coordinated to the metal center.
Below is a representative table of EPR parameters that could be expected for a hypothetical square planar Cu(II) complex with this compound ligands in a frozen solution, based on data from similar copper-nitrogen complexes.
Table 1: Representative EPR Data for a Hypothetical Paramagnetic Complex
| Parameter | Representative Value | Information Provided |
|---|---|---|
| g∥ | 2.25 | Characterizes the electronic environment along the principal axis; indicative of the metal-ligand bond character. |
| g⊥ | 2.06 | Characterizes the electronic environment perpendicular to the principal axis. |
| A∥(⁶³Cu) | 180 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the copper nucleus; reflects the nature of the d-orbitals containing the unpaired electron. |
| A⊥(⁶³Cu) | 25 x 10⁻⁴ cm⁻¹ | Anisotropic hyperfine coupling to the copper nucleus. |
Computational Chemistry and Theoretical Modeling of Pyridine Systems
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govaustinpublishinggroup.com DFT calculations are used to determine the optimized geometry of 4-iodo-2-(morpholino)pyridine, which corresponds to the true energy minimum on the potential energy surface. austinpublishinggroup.com This is typically ensured by confirming the absence of imaginary frequencies in vibrational mode calculations. austinpublishinggroup.com
For geometry optimization, a hybrid functional such as B3LYP combined with a basis set like 6-31G or higher is commonly employed. nih.govaustinpublishinggroup.com These calculations reveal crucial structural parameters, including bond lengths, bond angles, and dihedral angles. In substituted pyridines, the introduction of groups like iodo and morpholino significantly alters the geometry compared to the parent pyridine (B92270) molecule. The electron-donating morpholino group and the electron-withdrawing, yet polarizable, iodo group create a unique electronic environment that influences the planarity and bond lengths within the pyridine ring. The optimization process is a prerequisite for accurate calculations of other properties, including electronic and phonon band structures. stackexchange.com
Table 1: Representative DFT Functionals and Basis Sets for Pyridine Systems
| Functional | Basis Set | Common Application |
| B3LYP | 6-31G(d,p), 6-311++G(d,p) | Geometry Optimization, Electronic Properties mdpi.commdpi.com |
| PBE0 | cc-pVTZ | Spectroscopic Parameters, Reaction Mechanisms mdpi.com |
| M06 | SDD (for metals), 6-311++G(d,p) | Systems with non-covalent interactions, metal complexes rsc.org |
| ωB97X-D | 6-31+G(d,p) | Long-range interactions, excited states nih.gov |
Mechanistic Pathway Elucidation of Organic Reactions
Computational methods are invaluable for mapping the reaction pathways of organic reactions, such as the nucleophilic aromatic substitution (SNAr) common for halopyridines.
The Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halopyridines. pearson.com The electronegative nitrogen atom in the pyridine ring makes it more susceptible to nucleophilic attack than benzene (B151609). pearson.com The reaction of a 4-halopyridine with a nucleophile like morpholine (B109124) is expected to proceed via a stepwise addition-elimination mechanism. nih.gov This process involves the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govfrontiersin.org
DFT calculations can model this pathway by:
Locating Reactants and Products: Optimizing the geometries of the starting materials (4-iodopyridine derivative and morpholine) and the final product.
Identifying the Meisenheimer Intermediate: Calculating the structure and stability of the tetrahedral intermediate formed by the addition of the morpholine nitrogen to the C4 position of the pyridine ring. frontiersin.org
Mapping the Transition States: Identifying the transition state structures (TS) for both the formation of the intermediate and the subsequent departure of the iodide leaving group. nih.gov
Computational studies on similar systems show that the SNAr mechanism can be influenced by the leaving group, the nucleophile, and solvent effects. researchgate.net For 4-iodopyridines, iodine is a good leaving group, which can affect the relative energies of the transition states.
Identifying the rate-determining step (RDS) is crucial for understanding reaction kinetics. In SNAr reactions, either the initial nucleophilic attack or the subsequent elimination of the leaving group can be rate-limiting. frontiersin.org By calculating the free energy profile of the entire reaction pathway, the highest energy barrier, corresponding to the RDS, can be determined. frontiersin.org
For many pyridine functionalization reactions, computational studies have pinpointed the specific step that controls the reaction rate. For instance, in some phosphination reactions of pyridine, proton abstraction or ethyl migration was found to be the rate-limiting step, depending on the reactants. nih.govresearchgate.netmdpi.com In other SNAr reactions involving pyridinium (B92312) salts, the cleavage of the C-P bond (phosphine elimination) was identified as the RDS. nih.gov For the reaction of this compound, a detailed computational analysis would compare the energy barrier for the formation of the Meisenheimer complex (nucleophilic attack) with the barrier for the expulsion of the iodide ion. frontiersin.orgfrontiersin.org Factors like steric hindrance and the electronic nature of the substituents play a key role in determining the RDS. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which aids in the characterization of compounds like this compound.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed and show good agreement with experimental data for substituted pyridines. mdpi.com These calculations help in assigning signals and understanding how substituents influence the electronic environment of each nucleus.
IR Spectroscopy: Vibrational frequencies can be calculated to predict the infrared spectrum. mdpi.com These computed spectra help in identifying characteristic vibrational modes, such as C-I stretching, C-N stretching of the morpholine group, and various pyridine ring vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the UV-Vis absorption spectrum. mdpi.comnih.gov The calculations can determine the maximum absorption wavelength (λmax) and identify the molecular orbitals involved in the electronic transitions, typically HOMO to LUMO transitions. mdpi.com
Molecular Orbital Analysis (HOMO/LUMO) and Electron Delocalization Studies
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. irjweb.com
HOMO/LUMO Analysis: For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholino group and the pyridine ring, indicating these are the sites for electrophilic attack. The LUMO is likely distributed over the pyridine ring, particularly at the carbon atoms attached to the electron-withdrawing iodine and the ring nitrogen, marking them as potential sites for nucleophilic attack. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. chalcogen.ro
Electron Delocalization: The pyridine ring possesses a delocalized π-electron system. libretexts.orgdoubtnut.com The introduction of the morpholino and iodo substituents significantly perturbs this delocalization. The electron-donating morpholino group pushes electron density into the ring, while the electronegative iodine atom withdraws it. doubtnut.com This push-pull effect enhances electron delocalization and can lead to interesting electronic properties. researchgate.net Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and delocalization within the molecule. researchgate.net
Table 2: Interpreting Frontier Molecular Orbital Data
| Parameter | Significance | Implication for this compound |
| HOMO Energy | Electron-donating ability | High energy suggests a good electron donor. |
| LUMO Energy | Electron-accepting ability | Low energy suggests a good electron acceptor. |
| HOMO-LUMO Gap | Chemical Reactivity / Kinetic Stability | A small gap indicates higher reactivity. chalcogen.ro |
| HOMO Distribution | Site of electrophilic attack | Likely on the morpholine moiety and pyridine N. |
| LUMO Distribution | Site of nucleophilic attack | Likely on the C4 (iodo-substituted) and C2 carbons. wuxibiology.com |
Assessment of Donor Abilities and Ligand Properties
The presence of two nitrogen atoms (one in the pyridine ring and one in the morpholine group) and an oxygen atom in this compound makes it a potential ligand for metal complexes. Computational chemistry can assess its donor abilities.
The donor strength of the nitrogen atoms can be evaluated by calculating the electrostatic potential on the molecular surface, where regions of negative potential indicate lone pair availability for coordination. mdpi.com The pyridine nitrogen is sp2-hybridized and part of an aromatic system, while the morpholine nitrogen is sp3-hybridized and more basic. DFT can be used to model the coordination of this molecule to various metal ions. By calculating binding energies and analyzing the resulting geometry and electronic structure of the complex, predictions can be made about its stability and the preferred coordination site. acs.org The interaction between a Lewis base like a substituted pyridine and a metal can be analyzed to understand the nature of the coordination bond, including contributions from electrostatics and orbital interactions. acs.org
Coordination Chemistry of Substituted Pyridines and Derivatives
4-Iodo-2-(morpholino)pyridine as a Potential Ligand in Metal Complexes
While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, its structural features suggest it would be a viable and interesting ligand for a variety of metal ions. The molecule possesses two potential coordination sites: the pyridine (B92270) nitrogen atom and the oxygen atom of the morpholino group. However, coordination is most likely to occur through the pyridine nitrogen, which is a common and strong donor site in pyridine-based ligands. The morpholino group at the 2-position and the iodo group at the 4-position are expected to modulate the electronic and steric properties of the pyridine ring, thereby influencing the nature of the metal-ligand bond.
The presence of the morpholino group, an amino ether, at the 2-position can be compared to other 2-aminopyridine (B139424) derivatives, which are known to form stable complexes with a range of transition metals. scispace.comresearchgate.net The nitrogen atom of the morpholino group is part of a saturated ring and is therefore more basic than the pyridine nitrogen, but steric hindrance may prevent it from directly participating in coordination. The oxygen atom of the morpholino group could potentially act as a secondary, weaker binding site, possibly leading to chelation, although this is less common for morpholino-substituted pyridines.
The iodo-substituent at the 4-position is an electron-withdrawing group, which would decrease the basicity of the pyridine nitrogen. However, it also introduces a site for potential post-coordination modification, a strategy known as late-stage functionalization. uni-muenchen.de The interplay between the electron-donating character of the morpholino group and the electron-withdrawing nature of the iodo group would create a unique electronic environment at the metal center.
Table 1: Comparison of Potential Ligand Properties
| Ligand | Key Features | Potential Coordination Behavior |
| This compound | 2-morpholino (electron-donating), 4-iodo (electron-withdrawing) | Monodentate via pyridine N; potential for weak O-coordination; C-I bond for further reactions. |
| 2-Aminopyridine | 2-amino (electron-donating) | Monodentate or bidentate (chelating via pyridine and amino N). pvpcollegepatoda.org |
| 4-Iodopyridine | 4-iodo (electron-withdrawing) | Monodentate via pyridine N; C-I bond for cross-coupling reactions. acs.org |
| 2-Morpholinopyridine | 2-morpholino (electron-donating) | Primarily monodentate via pyridine N; steric bulk from morpholino group. |
Coordination Modes of Pyridine-Based Ligands with Transition Metals
Pyridine and its derivatives typically coordinate to transition metals in a monodentate fashion through the lone pair of electrons on the nitrogen atom. However, the presence of substituents can lead to a variety of coordination modes.
For this compound, the primary mode of coordination is expected to be as a monodentate ligand through the pyridine nitrogen. This is the most common coordination mode for simple pyridine ligands. semanticscholar.org
The possibility of bidentate chelation involving the pyridine nitrogen and the morpholino oxygen is sterically plausible, which would result in the formation of a five-membered chelate ring. While 2-aminopyridine derivatives can act as bidentate ligands, the oxygen of the morpholino group is a weaker donor than an amino nitrogen. scispace.com
In polynuclear complexes, this compound could potentially act as a bridging ligand . This might occur if the pyridine nitrogen coordinates to one metal center and the morpholino oxygen or even the iodo group interacts with a second metal center. Halogen atoms are known to act as bridging ligands in some coordination complexes.
The steric bulk of the morpholino group at the 2-position will play a significant role in the coordination geometry of the resulting complexes. This steric hindrance could influence the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers.
Ligand Field Effects and Electronic Properties in Metal-Pyridine Complexes
The electronic properties of a pyridine ligand, and consequently the ligand field it generates, are significantly influenced by the nature of its substituents. The ligand field, in turn, dictates the splitting of the d-orbitals of the metal ion, which affects the electronic spectrum, magnetic properties, and reactivity of the complex.
In this compound, the substituents present a contrasting electronic influence.
Morpholino Group: The nitrogen atom of the morpholino group is an electron-donating group through resonance and induction, which increases the electron density on the pyridine ring and enhances the σ-donating ability of the pyridine nitrogen.
Iodo Group: The iodine atom is an electron-withdrawing group via induction, which decreases the electron density of the pyridine ring and reduces the σ-donating strength of the pyridine nitrogen.
The net effect of these two opposing groups on the ligand field strength is not immediately obvious and would likely require experimental or computational investigation. However, studies on other substituted pyridines show that electron-donating groups generally lead to a stronger ligand field, while electron-withdrawing groups result in a weaker field. mdpi.com The balance of these effects in this compound would create a unique electronic signature at the metal center, potentially leading to interesting spectroscopic and magnetic properties.
Table 2: Predicted Electronic Effects of Substituents on Pyridine Ligands
| Substituent | Position | Electronic Effect | Influence on Ligand Field |
| Morpholino | 2 | Electron-donating | Increase |
| Iodo | 4 | Electron-withdrawing | Decrease |
| Amino | 2 | Electron-donating | Increase |
| Cyano | 4 | Electron-withdrawing | Decrease |
Synthesis and Characterization of Metal Coordination Compounds with Functionalized Pyridines
The synthesis of metal complexes with functionalized pyridines is typically achieved by reacting a metal salt with the desired ligand in a suitable solvent. For the hypothetical synthesis of a metal complex with this compound, a general procedure would involve:
Dissolving the metal precursor , such as a metal halide (e.g., CoCl₂, NiCl₂, CuCl₂) or a metal perchlorate, in a solvent like ethanol, methanol, or acetonitrile.
Adding a stoichiometric amount of the this compound ligand , also dissolved in a suitable solvent.
Stirring the reaction mixture , sometimes with gentle heating, to facilitate the formation of the complex.
Isolation of the product by filtration if it precipitates, or by slow evaporation of the solvent to yield crystals.
The characterization of such complexes would involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the pyridine ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the ligand in the complex, although paramagnetic metals will broaden the signals.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insight into the d-orbital splitting and the coordination geometry.
Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.
Elemental Analysis: To determine the empirical formula of the complex.
Table 3: Common Characterization Data for Analagous Pyridine Complexes
| Complex Type | Technique | Typical Observations |
| [M(aminopyridine)₂Cl₂] | IR Spectroscopy | Shift of C=N and C=C stretching vibrations of the pyridine ring. |
| UV-Vis Spectroscopy | d-d transition bands characteristic of the metal ion and its geometry. | |
| X-ray Diffraction | Confirms coordination number and geometry (e.g., tetrahedral, square planar, or octahedral). nih.gov |
Strategies for Late-Stage Functionalization of Pyridyl-Metal Complexes
Late-stage functionalization is a powerful synthetic strategy where a coordinated ligand is chemically modified after the formation of the metal complex. scispace.com This approach allows for the synthesis of new complexes that might be difficult to prepare by other methods. The presence of the iodo group at the 4-position of the coordinated this compound ligand makes it an excellent candidate for such modifications.
The carbon-iodine bond is relatively weak and can be readily activated for various cross-coupling reactions. Some potential late-stage functionalization strategies for a metal complex of this compound include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond, introducing an aryl or vinyl group at the 4-position.
Heck Coupling: Reaction with an alkene and a palladium catalyst to introduce a substituted vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst to form a carbon-carbon triple bond.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to introduce a new nitrogen-based functional group.
Stille Coupling: Reaction with an organotin reagent and a palladium catalyst to form a new C-C bond.
These reactions would allow for the systematic modification of the electronic and steric properties of the ligand while it is bound to the metal center, providing a route to a diverse library of metal complexes with tailored properties.
Advanced Research Applications in Synthetic and Materials Science
Utility as Building Blocks for Complex Heterocyclic Structures
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. uni.luchemimpex.com 4-Iodo-2-(morpholino)pyridine serves as an exemplary building block for the synthesis of more elaborate heterocyclic systems, primarily due to the reactivity of the C-I bond at the 4-position of the pyridine (B92270) ring. fluorochem.co.ukacs.org
The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents onto the pyridine core. Researchers have utilized iodo-substituted pyridines and related heterocycles in numerous powerful C-C and C-N bond-forming reactions, including:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or vinyl-substituted pyridines. fluorochem.co.uk
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form aminopyridine derivatives.
Heck Reaction: Reaction with alkenes. fluorochem.co.uk
Stille Coupling: Reaction with organotin compounds. fluorochem.co.uk
A notable example is the synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidin-7(8H)-ones, which are investigated for their biological activities. avantorsciences.com In this research, a related precursor, 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, served as the key intermediate. avantorsciences.com The iodine at the C4 position was readily displaced through various palladium- and copper-catalyzed cross-coupling reactions to install diverse aryl, N-aryl, O-aryl, and S-aryl substituents, demonstrating the synthetic versatility imparted by the iodo group. avantorsciences.com This highlights how the 4-iodo substituent acts as a versatile handle for late-stage functionalization, enabling the creation of libraries of complex molecules from a common intermediate.
The morpholine (B109124) group at the 2-position also influences the reactivity and properties of the molecule. It can direct metallation reactions and modulate the electronic characteristics of the pyridine ring, thereby affecting the outcomes of subsequent synthetic transformations. fluorochem.co.uk
Reagents and Substrates in Novel Synthetic Methodologies
Beyond its role as a simple building block, this compound and its analogs are valuable as substrates in the development and optimization of new synthetic methods. The well-defined reactivity of the C-I bond allows chemists to test the efficacy and scope of novel catalytic systems.
For instance, iodinated aromatic and heteroaromatic compounds are standard substrates for developing new palladium-catalyzed reactions, such as aminocarbonylation. organic-chemistry.orgntno.org These studies aim to create more efficient, selective, and recyclable catalyst systems for the synthesis of amides and α-ketoamides, which are important functional groups in medicinal chemistry. ntno.org By using a substrate like this compound, researchers can probe catalyst performance, including turnover number, selectivity for mono- vs. double-carbonylation, and tolerance to different functional groups (like the morpholine moiety). organic-chemistry.orgntno.org
The study of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines further illustrates this utility. Research on 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) revealed that the site of substitution by nucleophiles (at the C2/6 chloro-positions or the C4 iodo-position) depends on the hard/soft nature of the nucleophile. acs.org Soft nucleophiles like thiols preferentially displaced the iodide at the C4 position, whereas hard nucleophiles like alkoxides and amines displaced the chlorides at the C2/6 positions. acs.org Using substrates like this compound in similar studies can help elucidate the electronic and steric effects that govern regioselectivity in SNAr reactions on complex pyridine systems.
The development of novel reagents often relies on the reactivity of precursors like iodopyridines. nih.gov The ability to transform the C-I bond into other functionalities (e.g., organometallic species via metal-halogen exchange) makes it a starting point for creating new and more complex reagents for organic synthesis. fluorochem.co.uk
Contribution to the Development of Functional Materials and Polymers
The incorporation of specific heterocyclic units into polymers and materials can bestow unique electronic, optical, or thermal properties. This compound serves as a precursor for monomers that can be integrated into such functional materials.
One clear strategy involves the synthesis of iodinated polymers that can serve as platforms for further modification or as materials with inherent functionalities like radiopacity. For example, research has demonstrated the synthesis of iodinated polyesters through the ring-opening polymerization (ROP) of iodo-functionalized lactone monomers. nih.gov A similar approach could utilize a derivative of this compound to create a functional monomer. The resulting polymer would feature pendant morpholinopyridine units, which could influence the material's solubility, thermal stability, or ability to coordinate with metals.
The synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines has led to materials with interesting optical properties, suggesting potential use in light-emitting transistors. rsc.org This demonstrates that morpholine-substituted heterocycles can be building blocks for advanced functional materials. Furthermore, a complex of gadolinium with a 4-morpholinopyridine (B1661938) ligand, Gd-DO3A-(4-morpholinopyridine), has been studied for its properties as an MRI contrast agent, highlighting a direct application of the morpholinopyridine scaffold in functional materials for medical imaging. rsc.org
The general utility of pyridine derivatives in functional nanomaterials is also well-recognized, suggesting that polymers and materials derived from this compound could find applications in this domain. chemscene.com
Exploration in Enzyme Inhibition Studies as Research Tools
In medicinal chemistry and chemical biology, small molecules are crucial tools for probing the function of enzymes and receptors. The development of potent and selective enzyme inhibitors often relies on screening libraries of compounds built around a privileged scaffold. This compound is a valuable starting material for generating such libraries, which are then tested for biological activity.
The pyridine core is a common feature in many kinase inhibitors. The 4-iodo substituent provides a convenient point for diversification, allowing chemists to synthesize a wide range of analogs to establish structure-activity relationships (SAR). For example, derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one, synthesized from a 4-iodo precursor, were evaluated as inhibitors of Zeta-chain-associated protein kinase 70 (ZAP-70), a tyrosine kinase involved in T-cell signaling. avantorsciences.com
Similarly, the morpholine group is a key structural feature in several potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are critical in cancer cell growth and survival. The drug PQR309 (bimiralisib), for instance, is a pan-PI3K inhibitor featuring a triazine core with two morpholino groups and a 4-(trifluoromethyl)pyridin-2-amine moiety. The development of next-generation inhibitors like PQR620 and PQR530 involved modifications to this pyridyl component, underscoring the importance of this scaffold. This compound represents a strategic starting point for synthesizing analogs of these important therapeutic agents.
The table below summarizes findings from studies where pyridine-based compounds, accessible from precursors like this compound, were investigated as enzyme inhibitors.
| Target Enzyme/Pathway | Scaffold Class | Key Findings |
| ZAP-70 Tyrosine Kinase | Pyrido[2,3-d]pyrimidin-7(8H)-ones | Synthesis of a library of C4-substituted derivatives from a 4-iodo precursor to explore SAR for kinase inhibition. avantorsciences.com |
| PI3K/mTOR | Morpholino-substituted Pyridines | The morpholinopyridine scaffold is a key component of potent and selective PI3K/mTOR inhibitors like PQR530 and PQR620. |
| α-Amylase & α-Glucosidase | 5-Amino-nicotinic acid derivatives | Derivatives with halo-substituents showed potent inhibition, demonstrating the utility of functionalized pyridines in metabolic enzyme inhibitor design. |
Applications in Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. This field is essential for developing antibody-drug conjugates (ADCs), diagnostic probes, and tools for studying biological systems. While specific, documented applications of this compound in bioconjugation are not widespread, its constituent parts—the iodopyridine and morpholinopyridine moieties—are relevant to this area.
Aryl halides, including iodopyridines, are used in bioconjugation primarily through nucleophilic aromatic substitution (SNAr) reactions, often targeting the thiol group of cysteine residues in proteins. The reactivity of the aryl halide can be tuned by the other substituents on the ring. Iodopyridines have also been employed as precursors for the radiohalogenation of biomolecules like peptides and antibodies, which is critical for developing agents for nuclear imaging and radiotherapy. chemscene.com For example, substituting an iodobenzene (B50100) ring with an iodopyridine ring in radiolabeling agents has been explored to improve pharmacokinetic properties, such as accelerating clearance from normal tissues. chemscene.com
The morpholine moiety is also found in reagents used in biological applications. For instance, 4-morpholinopyridine has been used as part of an enhancer system for horseradish peroxidase (HRP)-catalyzed chemiluminescence in highly sensitive DNA detection assays. This demonstrates the compatibility and utility of the morpholinopyridine structure in biochemical environments.
Furthermore, commercial suppliers categorize iodopyridine building blocks as useful for bioconjugation research, including the preparation of ADCs. fluorochem.co.ukavantorsciences.com This suggests that compounds like this compound are recognized as valuable starting materials for creating more complex reagents tailored for linking to biomolecules.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Iodo-2-(morpholino)pyridine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves substitution or coupling reactions. For substitution, sodium azide or potassium thiocyanate can replace the iodine atom under controlled conditions (e.g., DMF solvent, 60–80°C) to yield azido or thiocyanato derivatives . For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are employed to form biaryl compounds . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Characterization should include:
Q. How do structural features of this compound influence its reactivity?
Methodological Answer: The iodine atom at position 4 enables cross-coupling reactions (e.g., Suzuki, Stille), while the morpholine group at position 2 enhances solubility and directs regioselectivity in electrophilic substitutions . Computational studies (DFT) predict higher electron density at position 5 due to the electron-donating morpholine group, favoring electrophilic attacks there . Experimental validation via bromination (NBS, CCl₄) confirms this selectivity .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example:
- Metalation : Deprotonation with LDA (lithium diisopropylamide) at −78°C in THF selectively targets position 3 due to the directing effect of the trifluoromethyl group (if present) .
- Cross-Coupling : Use of bulky ligands (e.g., SPhos) in palladium-catalyzed reactions suppresses homocoupling and improves yield in aryl-aryl bond formation .
Q. What strategies resolve contradictions in reported bioactivity data for morpholino-pyridine derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or impurities. To mitigate:
- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, MeCN/H₂O mobile phase) .
- Bioactivity Assays : Standardize cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- SAR Studies : Compare analogs (e.g., 4-Bromo-2-(morpholino)pyridine) to isolate iodine-specific effects .
Q. How can computational tools guide the design of this compound analogs with improved properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
